2,6-Lutidine hydrochloride
Overview
Description
2,6-Lutidine hydrochloride is a derivative of 2,6-Lutidine . 2,6-Lutidine is a natural heterocyclic aromatic organic compound with the formula (CH3)2C5H3N . It is one of several dimethyl-substituted derivatives of pyridine, all of which are referred to as lutidines . It is a colorless liquid with mildly basic properties and a pungent, noxious odor .
Synthesis Analysis
2,6-Lutidine was first isolated from the basic fraction of coal tar and from bone oil . A laboratory route involves condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to give a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine, which, after hydrolysis, undergoes decarboxylation . It is produced industrially by the reaction of formaldehyde, acetone, and ammonia .Molecular Structure Analysis
The molecular formula of this compound is C7H10ClN . The average mass is 143.614 Da and the monoisotopic mass is 143.050171 Da .Chemical Reactions Analysis
One of the most common uses for 2,6-Lutidine is as a non-nucleophilic base in organic synthesis . It takes part in the formation of silyl ethers as shown in multiple studies . Oxidation of 2,6-Lutidine with air gives 2,6-diformylpyridine: C5H3N(CH3)2 + 2 O2 → C5H3N(CHO)2 + 2 H2O .Physical and Chemical Properties Analysis
2,6-Lutidine has a molar mass of 107.153 g/mol . It is a colorless oily liquid with a density of 0.9252 . It has a melting point of -5.8 °C and a boiling point of 144 °C . It is soluble in water at 27.2% at 45.3 °C . The acidity (pKa) is 6.72 .Scientific Research Applications
Environmental Chemistry
2,6-Lutidine hydrochloride is utilized in environmentally benign chemical processes. For instance, it serves as a recoverable catalyst in the chlorination of aldehydes, which is a process yielding high purity products with minimal waste, demonstrating its eco-friendly and scalable properties (Bellesia et al., 2000).
Catalysis and Chemical Synthesis
The compound has been studied for its role in catalysis. It acts as a catalyst in the tautomerization of lutidines, providing a straightforward method for benzylic C-H borylation of lutidines (Zheng et al., 2016). Additionally, it is identified as a beneficial additive in the oxidative cleavage of olefins to ketones, enhancing yield and reducing reaction times (Watson et al., 2018).
Material Science and Engineering
In material science, this compound is employed in the purification process of 2,6-Lutidine. Nonporous adaptive crystals (NACs) of pillararenes are used to remove impurities, improving the purity of 2,6-Lutidine significantly (Wang et al., 2022). Additionally, its molecular dynamics and interaction with surfaces have been studied, such as its orientational ordering near quartz surfaces modified by carbon (Levchenko & Popovskii, 2000).
Physical Chemistry
In the realm of physical chemistry, this compound plays a role in chemiluminescence studies. It acts as a general base catalyst in the peroxyoxalate reaction, a transformation with significant analytical and bioanalytical applications (Augusto et al., 2019). The dynamics of water molecules in binary mixtures with 2,6-Lutidine near lower solution critical temperatures have also been explored to understand its effect on rotational mobility (Korotkevich & Bakker, 2020).
Safety and Hazards
2,6-Lutidine is classified as a flammable liquid and vapor . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Properties
IUPAC Name |
2,6-dimethylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-6-4-3-5-7(2)8-6;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBUFGFNUEIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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